molecular formula C10H15ClN2 B8274493 N*2*-tert-Butyl-3-chlorobenzene-1,2-diamine

N*2*-tert-Butyl-3-chlorobenzene-1,2-diamine

Cat. No.: B8274493
M. Wt: 198.69 g/mol
InChI Key: LLRODTWEFIVFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N*2*-tert-Butyl-3-chlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-N-tert-butyl-3-chlorobenzene-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,13H,12H2,1-3H3

InChI Key

LLRODTWEFIVFMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=CC=C1Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of titanium (III) chloride (10 wt. % in 20-30% hydrochloric acid, 120 ml, 78 mmol) was added drop wise to a solution of tert-butyl-(2-chloro-6-nitrophenyl)-amine from Example 12A (5.7 g, 25 mmol) and sodium acetate (112 g, 1.4 moles) in methanol (205 ml) and water (63 ml). The mixture was stirred for 2 h, water was added to dissolve remaining solids and the organic solvent was evaporated. The mixture was neutralised with solid sodium hydrogen carbonate and extracted with EtOAc. The organic extracts were dried and evaporated to afford an orange oil; yield 4.7 g, 94%.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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